Pyrapropoyne

Overview

Description

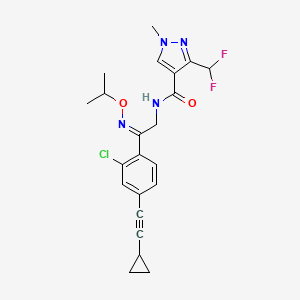

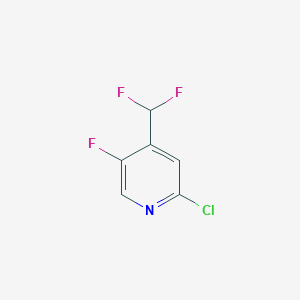

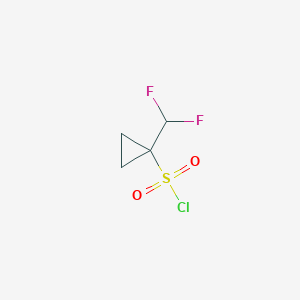

Pyrapropoyne is a fungicide with the molecular formula C22H23ClF2N4O2 . It is a pyrazolecarboxamide and its IUPAC name is N-{(2Z)-2-[3-chloro-5-(cyclopropylethynyl)pyridin-2-yl]-2-[(propan-2-yloxy)imino]ethyl}-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide .

Molecular Structure Analysis

The molecular structure of Pyrapropoyne includes a pyrazole ring and a pyridine ring, along with various functional groups such as a carboxamide, a difluoromethyl, and a cyclopropylethynyl group . The exact mass of Pyrapropoyne is 448.1477600 g/mol .

Physical And Chemical Properties Analysis

Pyrapropoyne has a molecular weight of 448.9 g/mol . It has 1 hydrogen bond donor and 6 hydrogen bond acceptors . Its XLogP3-AA value, which is a measure of its lipophilicity, is 4.9 . It has 8 rotatable bonds .

Scientific Research Applications

Radiomics and AI in Medical Imaging

- Radiomic AI Technology : PyRadiomics, an open-source platform, is used for extracting features from medical images. It's instrumental in characterizing lung lesions and other cancer research applications (van Griethuysen et al., 2017).

Polymer Science and Material Engineering

- Functional Substituted Poly(naphthopyran)s : A new strategy for synthesizing multisubstituted poly(naphthopyran)s, which display high refractive indices and can be used in photopattern generation (Liu et al., 2015).

- Pyranose Ring Laden Polymer Electrolytes : These novel electrolytes are used in Na-ion batteries, highlighting a sustainable approach in energy storage technology (Colò et al., 2015).

Organic Synthesis and Chemistry

- Cascade Polyannulation for Synthesizing Pyran Derivatives : A photocatalytic method that allows simple access to diverse fused pyran derivatives (Li et al., 2017).

- Pyran as Anticancer Scaffolds : Pyran-based compounds have shown promise in anticancer drug development due to their diverse capabilities (Kumar et al., 2017).

Nanotechnology and Robotics

- PyRep for Deep Robot Learning : PyRep, a toolkit based on V-REP, is designed for robot learning research, offering significant speed boosts and a new rendering engine (James et al., 2019).

Environmental Science and Technology

- Thermal Effects in Pyranometers : A study on the thermal effects in pyranometers used for measuring solar irradiance, including a data correction algorithm for improved accuracy (Bush et al., 2000).

Future Directions

properties

IUPAC Name |

N-[(2Z)-2-[2-chloro-4-(2-cyclopropylethynyl)phenyl]-2-propan-2-yloxyiminoethyl]-3-(difluoromethyl)-1-methylpyrazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23ClF2N4O2/c1-13(2)31-28-19(11-26-22(30)17-12-29(3)27-20(17)21(24)25)16-9-8-15(10-18(16)23)7-6-14-4-5-14/h8-10,12-14,21H,4-5,11H2,1-3H3,(H,26,30)/b28-19+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHFBSBQYPLFMHC-TURZUDJPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)ON=C(CNC(=O)C1=CN(N=C1C(F)F)C)C2=C(C=C(C=C2)C#CC3CC3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)O/N=C(\CNC(=O)C1=CN(N=C1C(F)F)C)/C2=C(C=C(C=C2)C#CC3CC3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23ClF2N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701020474 | |

| Record name | Pyrapropoyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701020474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

448.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pyrapropoyne | |

CAS RN |

1803108-03-3 | |

| Record name | Pyrapropoyne [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1803108033 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrapropoyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701020474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

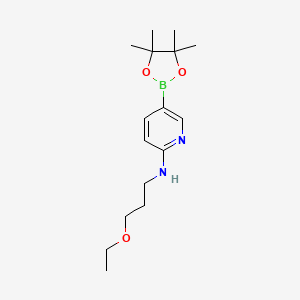

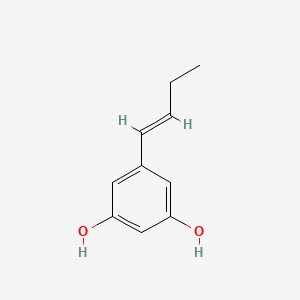

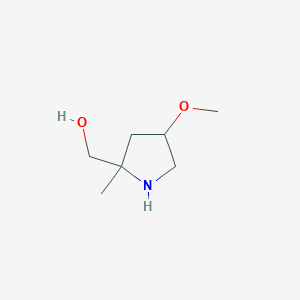

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Ethyl 5-Methyl 2-[(2-Aminoethoxy)methyl]-4-(2-chlorophenyl)-6-methylpyridine-3,5-dicarboxylate Fumarate](/img/structure/B1436041.png)

![Racemic-(3aR,8aS,8bS)-7-tosyldecahydropyrrolo[3,4-e]isoindol-3(2H)-one](/img/structure/B1436060.png)